molecular formula C17H13N3O2S B2704767 N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide CAS No. 1023536-43-7

N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide

Cat. No.: B2704767
CAS No.: 1023536-43-7
M. Wt: 323.37
InChI Key: FHQLKIMKSYUOPJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex polycyclic structure combining indeno[2,3-d]pyrazole and thienyl moieties, a scaffold known to be of significant interest in medicinal chemistry. Pyrazole derivatives are extensively investigated for a broad spectrum of biological activities, which may include potential anticonvulsant, antimicrobial, and anti-inflammatory properties, making them valuable for developing new therapeutic agents . The specific mechanism of action for this compound is a subject for ongoing research, but molecules with similar structures often interact with key biological targets such as enzymes and receptors. Researchers can utilize this high-purity compound as a key building block or intermediate in synthetic chemistry, for screening in biological assays, or as a standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N,N-dimethyl-4-oxo-3-thiophen-2-ylindeno[1,2-c]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-19(2)17(22)20-15-10-6-3-4-7-11(10)16(21)13(15)14(18-20)12-8-5-9-23-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQLKIMKSYUOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone to form the indeno[2,3-D]pyrazolyl core. The final step involves the formylation of the nitrogen atoms using dimethylformamide and a suitable activating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the formamide moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide exhibits promising anticancer properties. Preliminary studies have shown its ability to inhibit tumor cell proliferation in various cancer cell lines. For instance, a study reported significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests potential as a lead compound for developing new anticancer agents.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

1.2 Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines, making it a candidate for further investigation in the treatment of inflammatory diseases.

1.3 Antimicrobial Properties

This compound and its derivatives have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Agricultural Applications

2.1 Pesticidal Activity

There is emerging evidence that pyrazole derivatives, including this compound, may exhibit pesticidal properties. Studies suggest that these compounds can affect pest populations by disrupting their growth or reproductive cycles.

Materials Science

3.1 Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into polymers and other materials to enhance their properties. Research is ongoing to explore its potential in creating advanced materials with specific functionalities such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The indeno[2,3-D]pyrazolyl core may facilitate binding to active sites, while the thienyl group can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their properties based on the evidence:

Compound Name (or Identifier) Core Structure Key Substituents Biological Activity Reference
Target Compound Indeno[2,3-D]pyrazolyl 4-oxo, 3-(2-thienyl), N,N-dimethyl formamide Unknown (hypothetical) -
Compound 12 (from ) 1,2,4-Triazinone 3-(3-hydroxypropylthio), 6-(2-(2-thienyl)vinyl) Anticancer (in vitro)
Compound 18 (from ) Thiadiazolotriazine 3-(2-(2-thienyl)vinyl), propanoic acid Cytotoxic (cancer cell lines)
Example 53 (from ) Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxochromen, isopropylbenzamide Undocumented in evidence
N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide () Pyrazolin Phenyl, dimethyl, formamide Undocumented in evidence

Structural and Functional Analysis

  • Core Heterocycles: The indeno[2,3-D]pyrazolyl core of the target compound is distinct from the triazinone () and pyrazolo[3,4-d]pyrimidine () cores. The pyrazolin core in lacks fused aromaticity, which may reduce rigidity and binding affinity compared to the target compound.
  • Substituent Effects: Thienyl Groups: Both the target compound and ’s triazinone derivatives incorporate thienyl substituents. Formamide vs. Carboxylic Acid: The N,N-dimethylformamide group in the target compound contrasts with the propanoic acid in ’s Compound 16. Formamide derivatives generally exhibit better metabolic stability but may reduce solubility compared to carboxylic acids . Fluorinated Substituents: ’s Example 53 includes fluorophenyl and fluoro-chromen groups, which enhance bioavailability and binding affinity via halogen bonding—a feature absent in the target compound .

Biological Activity

N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, alongside structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12N4OS\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}\text{S}

This compound features a pyrazole ring fused with an indeno structure and a thienyl group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may exhibit similar or enhanced antimicrobial effects.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis
130.30Escherichia coli

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor potential. They have shown efficacy against various cancer targets, including BRAF(V600E), EGFR, and Aurora-A kinase . The structure of this compound suggests it may interact with these pathways due to the presence of the pyrazole moiety.

Case Study:
A recent investigation into the antitumor effects of related pyrazole compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models. These compounds were found to induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity .

Anti-inflammatory Activity

In addition to antimicrobial and antitumor properties, pyrazole derivatives have been noted for their anti-inflammatory effects. For example, certain pyrazole compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The potential for this compound to modulate these pathways warrants further exploration.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that:

  • Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazole ring can enhance antimicrobial potency.
  • Indeno and Thienyl Groups : The presence of these groups is crucial for maintaining activity against cancer cell lines.

Table 2: Summary of SAR Findings

Modification TypeEffect on Activity
Methyl substitutionIncreased potency
Thienyl group presenceEnhanced selectivity
Indeno fusionBroadened activity spectrum

Q & A

Q. Key Parameters :

  • Reaction temperature (80–120°C for cyclization).
  • Stoichiometric control of DMF to avoid side products.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD) : Determines bond lengths, angles, and crystal packing. Use SHELXL for refinement (e.g., C–C bond lengths: 1.376–1.485 Å, pyrazole N–N: 1.342 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 2.8–3.2 ppm (N–CH₃) and δ 6.5–8.0 ppm (thienyl/aromatic protons).
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, pyrazole carbons at 140–160 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z accuracy < 5 ppm.

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